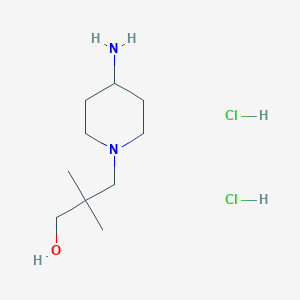

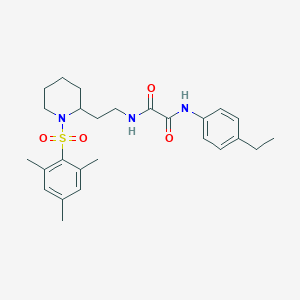

![molecular formula C21H17N3OS B2939091 3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-57-1](/img/structure/B2939091.png)

3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Heterocyclic Compounds :

- Fadda et al. (2013) described the synthesis of various heterocyclic compounds, including thiazolo and pyrimidine derivatives, which are structurally related to 3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. These compounds have potential applications in medicinal chemistry due to their diverse biological activities (Fadda, A., Bondock, S., Khalil, A., & Tawfik, E., 2013).

Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) :

- Borzilleri et al. (2006) identified substituted benzamides, similar in structure to the compound , as potent inhibitors of VEGFR-2 kinase activity. These compounds have significant implications in cancer research, particularly in developing treatments targeting tumor angiogenesis (Borzilleri, R., et al., 2006).

Anticancer Applications :

- Ravinaik et al. (2021) synthesized and evaluated a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activities. The study indicates the potential of such compounds in developing new anticancer drugs (Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).

Synthesis of New Thieno and Pyrimidine Derivatives :

- Abdelrazek et al. (2008) reported the synthesis of new thieno and pyrimidine derivatives, which are structurally related to this compound. These derivatives have potential applications in developing new pharmaceutical agents (Abdelrazek, F. M., Mohamed, A., & Elsayed, A. N., 2008).

Biological Activity Evaluation :

- Patel et al. (2015) synthesized heterocyclic compounds, including benzamide derivatives, and evaluated their antibacterial and antifungal activities. These studies highlight the importance of such compounds in developing new antimicrobial agents (Patel, G. K., & Patel, H. S., 2015).

Sensor Technology for Chromium Detection :

- Hajiaghababaei et al. (2016) utilized a derivative of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide as a sensing material in constructing a liquid membrane electrode for the detection of chromium ions. This application indicates the potential use of similar compounds in sensor technology (Hajiaghababaei, L., Takalou, S., & Adhami, F., 2016).

将来の方向性

Thiazolopyridines, including “3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide”, hold promise for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target . Therefore, future research could focus on exploring these modifications and their potential therapeutic applications.

作用機序

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years that exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .

Mode of Action

It’s worth noting that thiazolo[5,4-b]pyridine compounds have exhibited extremely strong pi3kα inhibitory activity . This suggests that the compound might interact with its targets by inhibiting their activity, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of pharmacological activities exhibited by thiazolo[4,5-b]pyridines , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, microbial growth, tumor growth, and more.

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities . This suggests that the compound could have various effects at the molecular and cellular level, depending on the specific target and pathway involved.

生化学分析

Biochemical Properties

Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . For instance, some thiazole derivatives have been reported to inhibit the aggregation factor of human platelets .

Cellular Effects

It has been suggested that it potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC 50 values . This indicates that it could have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that it acts as a potent PI3K inhibitor . This suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that thiazole derivatives can have long-term effects on cellular function

特性

IUPAC Name |

3-methyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c1-13-6-3-7-15(12-13)19(25)23-17-9-4-8-16(14(17)2)20-24-18-10-5-11-22-21(18)26-20/h3-12H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVCVAOQIQUSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

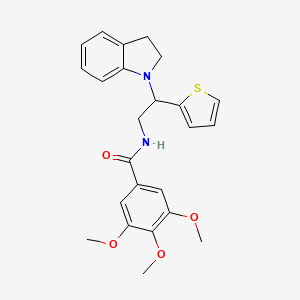

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2939013.png)

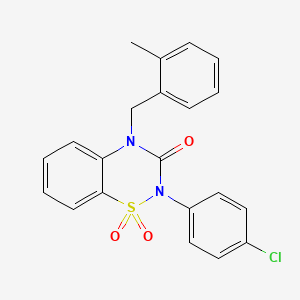

![3-(4-fluorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2939018.png)

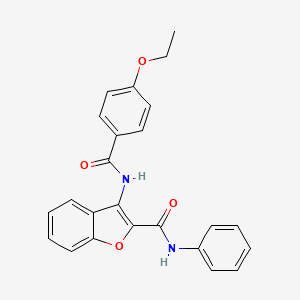

![1-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2939020.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2939025.png)

![4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamide](/img/structure/B2939026.png)

![4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2939027.png)

![7,9-dimethyl-3-phenyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2939030.png)

![4-[(Prop-2-enoylamino)methyl]-N-(1,1,1-trifluoro-4,4-dimethylpentan-2-yl)benzamide](/img/structure/B2939031.png)